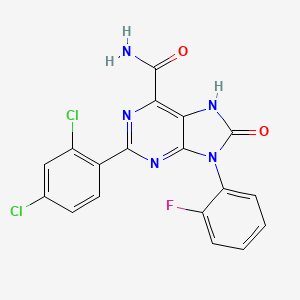
2-(2,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C18H10Cl2FN5O2 and its molecular weight is 418.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its structural features, including dichlorophenyl and fluorophenyl substituents, contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C18H10Cl2FN5O2
- Molecular Weight : 418.21 g/mol
- IUPAC Name : this compound
The compound's complex structure is characterized by a purine core with multiple aromatic rings, which may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of various biological pathways:
- Enzyme Inhibition : The compound has shown potential as a lipophilic inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the synthesis of nucleotides necessary for DNA replication and repair .
- Receptor Interaction : Preliminary studies suggest that it may bind to certain protein receptors involved in cancer progression, potentially influencing cell signaling pathways that regulate growth and apoptosis.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound through various assays:
- Cell Viability Assays : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to significantly reduce cell viability in breast and colon cancer models.
- Mechanistic Insights : The compound's mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The anti-inflammatory properties have also been a focus of investigation:
- Cytokine Inhibition : Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | Cell Viability Assay | Significant cytotoxicity in cancer cells | |
| Anticancer | Apoptosis Induction | Activation of caspases | |
| Anti-inflammatory | Cytokine Production | Inhibition of TNF-alpha and IL-6 |
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The study utilized flow cytometry to analyze cell cycle distribution, revealing an accumulation of cells in the sub-G1 phase indicative of apoptosis.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation assessed the compound's effects on LPS-stimulated macrophages. Results showed a marked reduction in the secretion of inflammatory markers when treated with varying concentrations of the compound. This suggests a promising therapeutic avenue for conditions characterized by excessive inflammation.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN5O2/c19-8-5-6-9(10(20)7-8)16-23-13(15(22)27)14-17(25-16)26(18(28)24-14)12-4-2-1-3-11(12)21/h1-7H,(H2,22,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZPZYRADIOSRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













